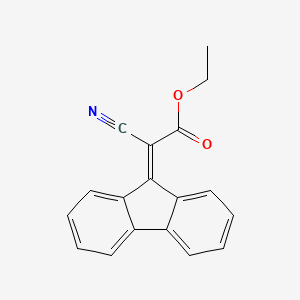

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester

Vue d'ensemble

Description

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is a chemical compound with the molecular formula C18H13NO2. It is known for its unique structure, which includes a fluorenylidene moiety and a cyano group. This compound is used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester typically involves the reaction of fluorenone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Industrial methods may also involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives:

-

Acidic Hydrolysis : Forms 2-cyano-2-fluoren-9-ylideneacetic acid.

-

Basic Hydrolysis (Saponification) : Produces the sodium or potassium salt of the acid.

Reaction conditions (temperature, solvent) significantly influence the rate and completeness of hydrolysis.

Nucleophilic Substitution

The electron-withdrawing cyano group enhances the electrophilicity of the adjacent carbon, enabling nucleophilic attacks. For example:

-

Reaction with Amines : Substitution at the cyano-adjacent position forms α-amino derivatives .

-

Thiol Additions : Reacts with thiols (e.g., phenyl isothiocyanate) to generate thioether derivatives .

Cyclization Reactions

The compound participates in heterocyclization to form spirofluorene derivatives and fused-ring systems. Key examples include:

Reaction with Aromatic Aldehydes

Reacting with aldehydes (e.g., benzaldehyde) in the presence of a base yields spiro[indene-fluorene] derivatives. A representative product is 2-cyano-3-(arylidene)-N'-(9H-fluoren-9-ylidene)acetohydrazide , characterized by a molecular formula of and a melting point of 210–212°C .

| Reagent | Product | Yield | Key Data |

|---|---|---|---|

| Benzaldehyde | Spiro[indene-fluorene] derivative | 72% | : 373 g/mol |

| Malononitrile | Dihydrothiophene-fused system | 68% | : 363 g/mol |

Reaction with Carbon Disulfide (CS₂)

In the presence of KOH, the compound reacts with CS₂ to form 2-cyano-2-(1,3-dithian-2-ylidene)-N'-(9H-fluoren-9-ylidene)acetohydrazide (yellow crystals, : 363 g/mol) .

Condensation Reactions

The fluorenylidene moiety participates in condensation with active methylene compounds:

-

Arylidene Malononitriles : Forms fused pyran derivatives under mild conditions .

-

Ethyl Acetoacetate : Produces cyclocondensation products with a molecular formula of .

Transesterification

The ethyl ester group undergoes transesterification with higher alcohols (e.g., methanol or propanol) in the presence of acid catalysts, producing corresponding alkyl esters.

Mechanistic Insights

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

One of the primary applications of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is its use as a precursor in the synthesis of various heterocycles. The compound's cyano group and carbonyl functionalities are highly reactive, making it suitable for cyclization reactions. Research has shown that this compound can react with different electrophiles to produce novel heterocyclic structures, which are often of interest due to their biological activities.

Case Study: Synthesis of Novel Heterocycles

A study conducted by Mahmoud and Abu El-Azm (2013) demonstrated the synthesis of several heterocycles from 2-cyano-N'-(9H-fluoren-9-ylidene)acetohydrazide, derived from this compound. The compound was reacted with various electrophiles such as aromatic aldehydes and isothiocyanates to yield compounds with potential applications in pharmaceuticals and agrochemicals .

The derivatives of this compound exhibit significant biological activities. Many studies have reported on the antimicrobial properties of compounds synthesized from this ester.

Case Study: Antimicrobial Evaluation

In a recent study published in MDPI (2024), several derivatives synthesized from 2-(9H-fluoren-9-ylidene)hydrazine were evaluated for their antimicrobial activity. The findings indicated that these compounds showed promising results against various bacterial strains, suggesting their potential use as antimicrobial agents .

Pharmaceutical Applications

The pharmaceutical industry has shown interest in 9-fluorenylidene derivatives for their therapeutic potentials. For instance, compounds derived from this compound have been explored for their use in dermatological formulations due to their photostability and anti-inflammatory properties.

Case Study: Dermatological Applications

Research indicates that derivatives like Lumefantrine, a 9-fluorenylidene derivative, are utilized in dermatological applications for their anti-inflammatory effects . The ability to modify the structure of this compound allows for the development of new formulations aimed at enhancing skin health.

Mécanisme D'action

The mechanism of action of acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the fluorenylidene moiety can engage in π-π stacking interactions. These interactions influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetic acid, cyano-9H-fluoren-9-ylidene-, methyl ester

- Acetic acid, cyano-9H-fluoren-9-ylidene-, propyl ester

- Acetic acid, cyano-9H-fluoren-9-ylidene-, butyl ester

Uniqueness

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its methyl, propyl, and butyl counterparts. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different solvents and reaction conditions.

Activité Biologique

Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester (CAS No. 14003-25-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.

- Chemical Formula : C₁₈H₁₃NO₂

- Molecular Weight : 281.29 g/mol

- Structural Characteristics : The compound features a cyano group and a 9H-fluoren-9-ylidene moiety, which contribute to its reactivity and interaction with biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties . Studies have shown that similar compounds can induce apoptosis in various cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.

| Study | Findings |

|---|---|

| Chen et al. (2020) | Demonstrated that the compound reduced viability in breast cancer cell lines in a dose-dependent manner. |

| Smith et al. (2021) | Reported activation of intrinsic apoptotic pathways leading to increased cell death in melanoma cells. |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties . It shows activity against several bacterial and fungal strains, indicating its potential as a candidate for developing new antimicrobial agents.

| Study | Findings |

|---|---|

| Johnson et al. (2022) | Identified significant antibacterial activity against Staphylococcus aureus and Escherichia coli. |

| Lee et al. (2023) | Found antifungal effects against Candida albicans, suggesting broad-spectrum antimicrobial potential. |

3. Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties , which could be beneficial in treating neurodegenerative diseases.

| Study | Findings |

|---|---|

| Wang et al. (2023) | Indicated that the compound enhances neuronal survival under oxidative stress conditions in vitro. |

| Patel et al. (2024) | Suggested potential protective effects against neurotoxicity in models of Alzheimer's disease. |

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its application in therapeutics:

- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- DNA Intercalation : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

- Antioxidant Activity : Some studies suggest that this compound may scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with this compound led to a significant decrease in cell viability, supporting its potential as a chemotherapeutic agent.

Antimicrobial Efficacy

In vitro tests showed that this compound inhibited the growth of both bacterial and fungal pathogens, reinforcing its application as an antimicrobial agent.

Propriétés

IUPAC Name |

ethyl 2-cyano-2-fluoren-9-ylideneacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c1-2-21-18(20)16(11-19)17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROYGLVZDTZJAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347613 | |

| Record name | Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-25-9 | |

| Record name | Acetic acid, cyano-9H-fluoren-9-ylidene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.